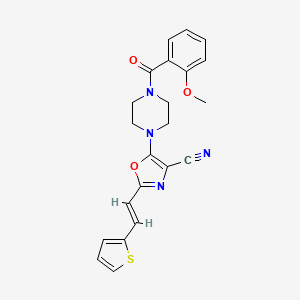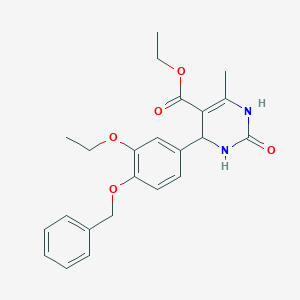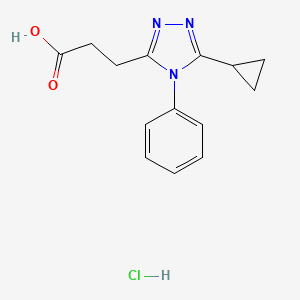![molecular formula C18H17FN4O2S B2487726 Benzo[d]thiazol-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034494-83-0](/img/structure/B2487726.png)
Benzo[d]thiazol-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to the one often involves complex chemical reactions, including three-step substitution reactions. These processes result in the formation of intermediates with distinctive rings and functional groups. One example involves the synthesis of boric acid ester intermediates with benzene rings, as detailed in the work by Huang et al. (2021), where the structures were confirmed through spectroscopic methods like FTIR, NMR, and mass spectrometry, alongside X-ray diffraction (Huang et al., 2021).
Molecular Structure Analysis
The molecular structure of these compounds, as elucidated through spectroscopic analysis and single-crystal X-ray diffraction, reveals detailed information about their conformation. Density Functional Theory (DFT) studies, such as those conducted by Huang et al. (2021), offer insights into the molecular electrostatic potential and frontier molecular orbitals, helping to understand the physicochemical properties of the compounds (Huang et al., 2021).
Chemical Reactions and Properties
Compounds within this chemical category participate in various chemical reactions, leading to the formation of new compounds with diverse properties. For example, Malik and Khan (2014) synthesized derivatives that demonstrated anticonvulsant activities, indicating the potential for these compounds in therapeutic applications (Malik & Khan, 2014).
Physical Properties Analysis
The physical properties of these compounds, including their crystal structure and conformation, are critical for understanding their behavior in different environments. Studies like those by Prasad et al. (2018) provide valuable information on the crystal structure, which is essential for designing compounds with specific physical characteristics (Prasad et al., 2018).
Chemical Properties Analysis
The chemical properties of these compounds, such as their reactivity, stability, and interactions with other molecules, are of significant interest. Research by Pancholia et al. (2016) on benzo[d]thiazol-2-yl(piperazin-1-yl)methanones showcases the anti-mycobacterial potential of such compounds, highlighting their importance in medicinal chemistry (Pancholia et al., 2016).
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Agents
A study by Malik and Khan (2014) synthesized novel benzo[d]thiazol derivatives and evaluated their anticonvulsant activities. These compounds, specifically (5-amino-3-phenyl-1, 2, 4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone, showed potent anticonvulsant effects with a high protective index, suggesting their potential as anticonvulsant agents (Malik & Khan, 2014).
Antibacterial and Antimycobacterial Agents
Pandya et al. (2019) synthesized a library of benzo[d]thiazol derivatives and investigated their in vitro antibacterial and antimycobacterial activities. Several compounds displayed good to moderate activity against various bacterial strains, indicating their potential use in treating bacterial infections (Pandya et al., 2019).
Anti-mycobacterial Chemotypes
Pancholia et al. (2016) identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes. Their study synthesized and evaluated the anti-tubercular activity of these compounds against Mycobacterium tuberculosis. Some compounds demonstrated significant anti-mycobacterial potential with low cytotoxicity, suggesting their promise in anti-tuberculosis drug development (Pancholia et al., 2016).
Anticancer Agents
Vaidya et al. (2020) conducted a study on 1,2,4-oxadiazole derivatives with benzo[d]thiazole structures, evaluating their anticancer activity. Some compounds showed potent activity against various cancer cell lines, indicating the potential of benzo[d]thiazol derivatives in cancer treatment (Vaidya et al., 2020).
Antifungal and Antibacterial Screening
Landage et al. (2019) synthesized novel thiazolyl pyrazole and benzoxazole derivatives, including benzo[d]thiazol compounds. These compounds were screened for their antibacterial activities, revealing their potential as antimicrobial agents (Landage et al., 2019).
Multitargeted-Directed Ligands for Alzheimer’s Disease
Hafez et al. (2023) described new benzothiazole-based derivatives as histamine H3 receptor ligands with potential as multitargeted-directed ligands for Alzheimer’s disease treatment. These compounds showed promising activity against several biological targets relevant to Alzheimer’s disease (Hafez et al., 2023).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S/c1-2-12-15(19)16(21-10-20-12)25-11-7-8-23(9-11)18(24)17-22-13-5-3-4-6-14(13)26-17/h3-6,10-11H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUURGFIIGPLGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=NC4=CC=CC=C4S3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]thiazol-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-(Cyclopropylmethyl)phenoxy]methyl]oxirane](/img/structure/B2487643.png)

![N1-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2487647.png)
![(2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B2487649.png)

![3-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile](/img/structure/B2487652.png)

![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2487655.png)
![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2487657.png)
![4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol](/img/structure/B2487658.png)

![N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide](/img/structure/B2487661.png)
![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2487662.png)
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2487666.png)